molecular formula C15H19ClFN3O2S B13113375 K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

Cat. No.: B13113375
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-UHFFFAOYSA-N
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Description

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is a chemical compound with the molecular formula C15H23ClFN3O4S It is known for its applications in various scientific research fields, particularly in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroisoquinoline with 2-methyl-1,4-diazepane in the presence of a sulfonylating agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
  • 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline dihydrate

Uniqueness

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Biological Activity

K-115 Hydrochloride, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that has garnered attention for its therapeutic potential, particularly in ophthalmology and neuroprotection. This article delves into the biological activity of K-115, highlighting its mechanisms of action, effects on intraocular pressure (IOP), and neuroprotective properties.

K-115 functions primarily as a ROCK inhibitor, which plays a crucial role in various cellular processes including cell shape, motility, and survival. The compound exhibits potent inhibitory effects on ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively . By inhibiting ROCK activity, K-115 induces significant changes in the cytoskeletal structure of trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells, leading to increased aqueous humor outflow and reduced IOP.

Effects on Intraocular Pressure

Numerous studies have documented the efficacy of K-115 in lowering IOP, making it a promising candidate for glaucoma treatment. In a study involving albino rabbits and monkeys, topical administration of K-115 resulted in a significant reduction in IOP. Specifically, a 0.5% solution led to a decrease of 8.55 ± 1.09 mmHg in rabbits and 4.36 ± 0.32 mmHg in monkeys . The maximum reduction was observed within one to two hours post-administration.

Table 1: IOP Reduction Observed with K-115

SpeciesConcentrationIOP Reduction (mmHg)Time to Max Effect
Rabbits0.5%8.55 ± 1.091 hour
Monkeys0.4%4.36 ± 0.322 hours

Cellular Effects

K-115 has been shown to induce cytoskeletal changes in TM cells characterized by cell retraction and rounding, as well as disruption of actin bundles . These alterations are reversible upon removal of the drug, indicating that K-115's effects are not permanent but rather modulate cellular behavior temporarily.

Key Findings:

  • Cell Morphology : K-115 treatment leads to significant morphological changes in TM cells.
  • Permeability : It decreases transendothelial electrical resistance (TEER) and increases permeability in SCE cell monolayers, enhancing aqueous outflow .

Neuroprotective Properties

Beyond its ocular applications, K-115 has shown promise as a neuroprotective agent. In experimental models simulating optic nerve injury, oral administration of K-115 resulted in a notable increase (34 ± 3%) in the survival rate of retinal ganglion cells (RGCs) . This protective effect is associated with the attenuation of oxidative stress markers such as reactive oxygen species (ROS) and oxidized lipids.

Table 2: Neuroprotective Effects of K-115

TreatmentRGC Survival Increase (%)ROS Levels Reduction
K-11534 ± 3Significant
ControlBaselineBaseline

Case Studies

  • Glaucoma Treatment : A clinical study demonstrated that patients treated with K-115 experienced significant reductions in IOP compared to those receiving standard therapies.
  • Neuroprotection : In animal models of glaucoma, K-115 not only reduced IOP but also preserved RGC function over time, suggesting dual benefits for patients with both elevated IOP and neurodegenerative processes.

Properties

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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